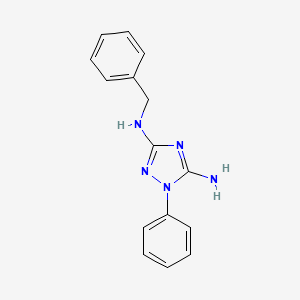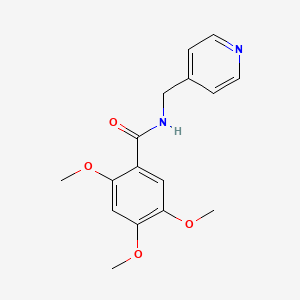
2,4,5-trimethoxy-N-(4-pyridinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-trimethoxy-N-(4-pyridinylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is also known as TMB or Pyr-TMB. It is a white crystalline powder that is soluble in organic solvents like DMSO and ethanol.
作用機序
TMB works by inhibiting the activity of certain enzymes in the body that are responsible for the growth and proliferation of cancer cells. It also acts as a neuroprotective agent by preventing the accumulation of toxic proteins in the brain that are associated with Alzheimer's and Parkinson's disease.
Biochemical and Physiological Effects:
TMB has been shown to have a significant impact on the biochemical and physiological processes in the body. It has been found to inhibit the activity of various enzymes like tyrosine kinase, which are involved in the growth and proliferation of cancer cells. TMB also reduces the levels of inflammatory cytokines in the body, which can lead to a reduction in pain and inflammation.
実験室実験の利点と制限
One of the major advantages of using TMB in lab experiments is its high specificity towards certain enzymes and receptors. This allows researchers to study the effects of TMB on specific biochemical pathways in the body. However, one of the limitations of using TMB is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several potential future directions for research on TMB. One area of interest is the development of TMB-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the study of TMB's effects on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, further research is needed to understand the long-term effects of TMB on the body and its potential side effects.
In conclusion, TMB is a chemical compound that has shown promising results in scientific research for its potential use in various fields. Its ability to inhibit the activity of certain enzymes and receptors in the body makes it a promising candidate for the development of new drugs for the treatment of cancer and neurodegenerative diseases. However, further research is needed to fully understand its effects on the body and its potential limitations.
合成法
The synthesis of TMB involves the reaction of 2,4,5-trimethoxybenzaldehyde with 4-pyridinemethanamine in the presence of a reducing agent like sodium borohydride. The final product is purified using column chromatography.
科学的研究の応用
TMB has been extensively researched for its potential use in various scientific fields. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. TMB has also been studied for its anti-inflammatory and analgesic properties.
特性
IUPAC Name |
2,4,5-trimethoxy-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-20-13-9-15(22-3)14(21-2)8-12(13)16(19)18-10-11-4-6-17-7-5-11/h4-9H,10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXGZFYOPZFUQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NCC2=CC=NC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5802442.png)
![2-{[4-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5802448.png)
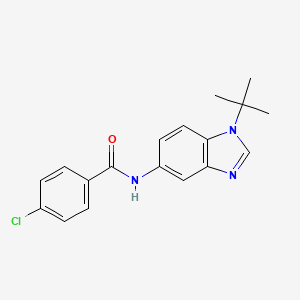
![5-[(3-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5802455.png)
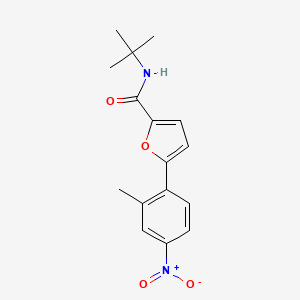
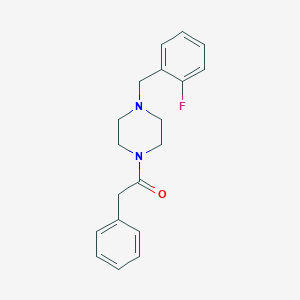
![[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid](/img/structure/B5802495.png)
![N-[(4'-methoxy-3-biphenylyl)carbonyl]glycine](/img/structure/B5802502.png)

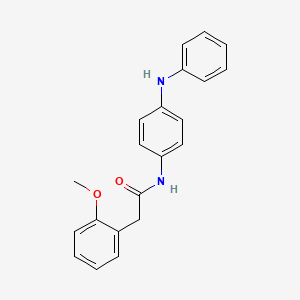
![4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B5802531.png)
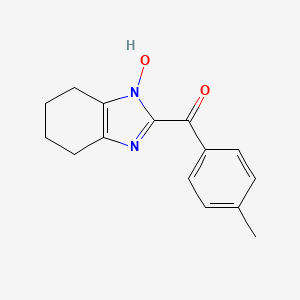
![2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5802540.png)
